

Glycidyl neodecanoate chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Glycidyl neodecanoate*

Cat. No.: *B1585784*

[Get Quote](#)

Glycidyl Neodecanoate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycidyl neodecanoate (CAS No. 26761-45-5) is a glycidyl ester of neodecanoic acid.^[1] It is a clear, colorless to pale yellow liquid with a low viscosity.^{[1][2]} Due to its unique chemical structure, featuring a reactive epoxy group and a highly branched alkyl chain, **glycidyl neodecanoate** serves as a crucial building block and reactive diluent in the synthesis of various polymers.^{[2][3]} Its incorporation into polymer backbones can significantly enhance performance characteristics such as flexibility, weatherability, and chemical resistance.^{[3][4]} This technical guide provides an in-depth overview of the chemical structure, properties, synthesis, and key reactions of **glycidyl neodecanoate**, complete with detailed experimental protocols for its characterization.

Chemical Structure and Identification

Glycidyl neodecanoate is a mixture of isomers due to the branched nature of the neodecanoic acid precursor.^[3] The IUPAC name for the primary isomer is oxiran-2-ylmethyl 2,2-dimethyloctanoate.^[5]

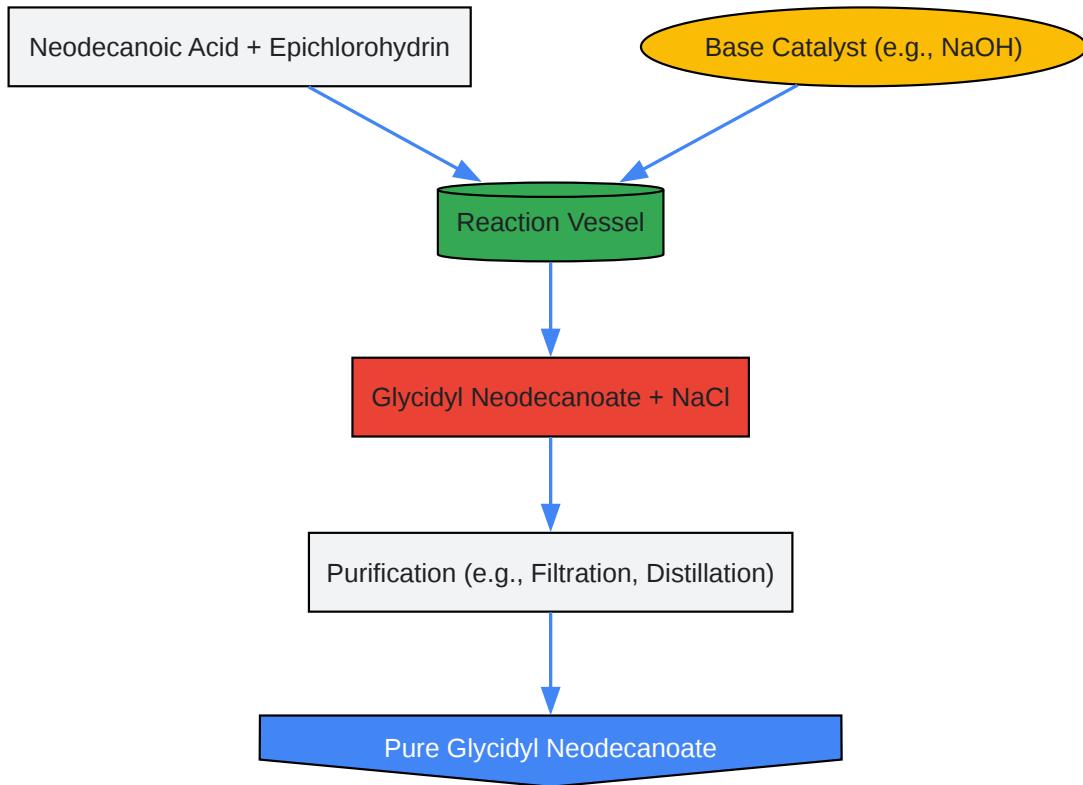
Caption: Chemical Structure of **Glycidyl Neodecanoate**.

Table 1: Chemical Identification

Identifier	Value
CAS Number	26761-45-5 [1]
IUPAC Name	oxiran-2-ylmethyl 2,2-dimethyloctanoate [5]
Molecular Formula	C13H24O3 [1] [5]
Molecular Weight	228.33 g/mol [5]
Synonyms	Glycidyl 10-neodecanoate, Cardura™ E10P [3]

Physicochemical Properties

Glycidyl neodecanoate's physical and chemical properties make it a versatile reactive diluent for epoxy resins, improving handling and processing.[\[1\]](#) It also enhances the flexibility and toughness of the final cured products.[\[1\]](#)


Table 2: Physical and Chemical Properties of **Glycidyl Neodecanoate**

Property	Value
Appearance	Clear, colorless to pale yellow liquid [1] [2]
Boiling Point	200-205 °C
Density	0.960 g/cm ³ at 20 °C
Viscosity	36-42 mPa·s at 25 °C
Solubility in Water	Insoluble
Solubility in Organic Solvents	Soluble in methyl ethyl ketone (MEK), acetone, and toluene

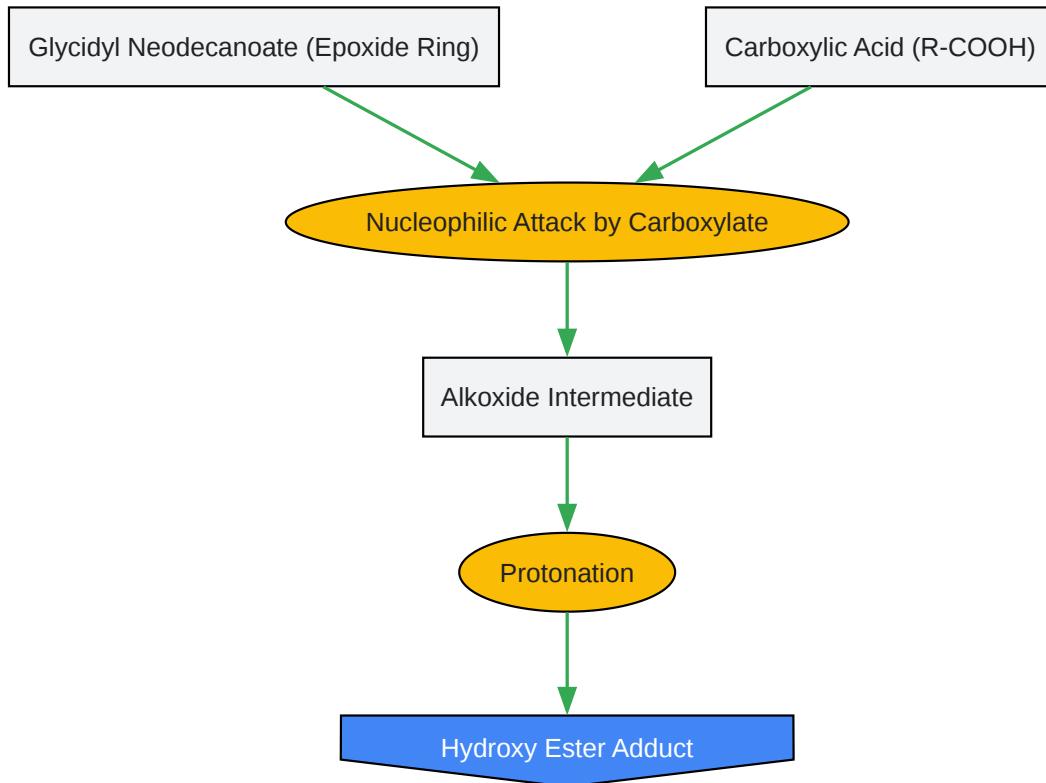
Synthesis of Glycidyl Neodecanoate

The primary industrial synthesis of **glycidyl neodecanoate** involves the reaction of neodecanoic acid with epichlorohydrin, typically in the presence of a base catalyst like sodium

hydroxide.^[4] This process yields **glycidyl neodecanoate** and sodium chloride as a byproduct.

[Click to download full resolution via product page](#)

Caption: General Synthesis Workflow for **Glycidyl Neodecanoate**.

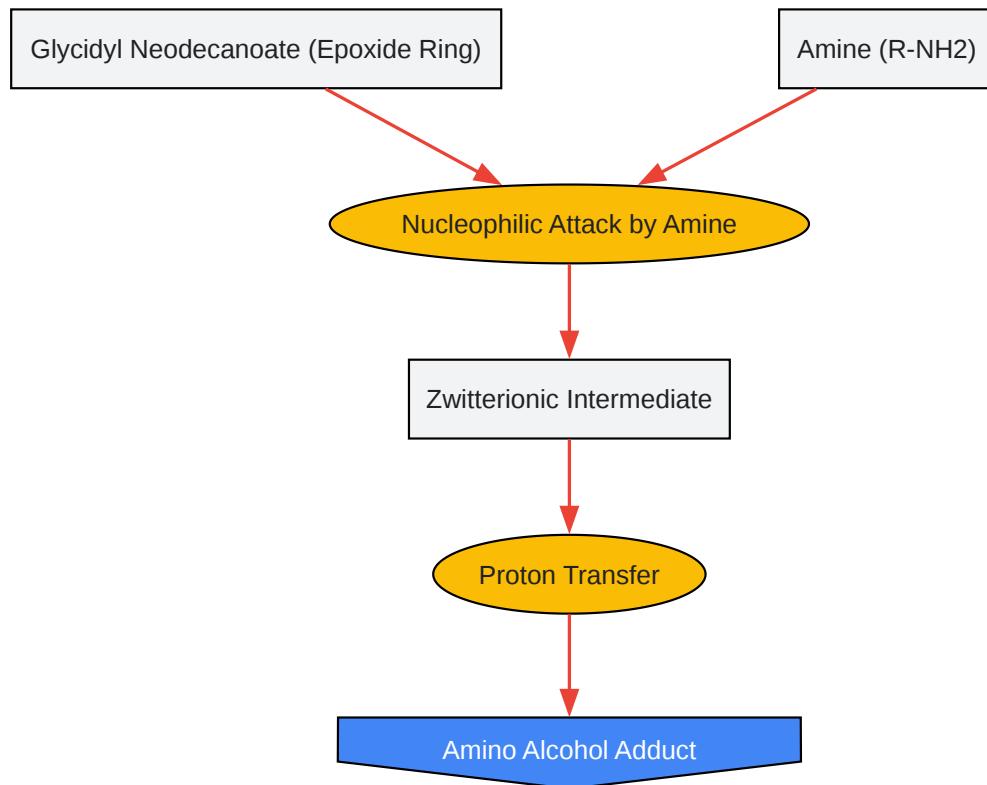

Key Reactions

The reactivity of **glycidyl neodecanoate** is dominated by the chemistry of its epoxide ring. The strained three-membered ring is susceptible to nucleophilic attack, leading to ring-opening reactions. This is the fundamental reaction that allows for its incorporation into polymer networks.

Reaction with Carboxylic Acids

The reaction of the glycidyl group with a carboxylic acid results in the formation of a hydroxy ester. This reaction is crucial for incorporating **glycidyl neodecanoate** into polyester and

acrylic resins.[3]



[Click to download full resolution via product page](#)

Caption: Reaction of **Glycidyl Neodecanoate** with a Carboxylic Acid.

Reaction with Amines

Amines are common curing agents for epoxy resins. The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring and causing it to open. This reaction forms the basis of epoxy-amine polymer networks.

[Click to download full resolution via product page](#)

Caption: Reaction of **Glycidyl Neodecanoate** with a Primary Amine.

Experimental Protocols

The characterization of **glycidyl neodecanoate** is typically performed using a combination of spectroscopic and chromatographic techniques.

Synthesis of Glycidyl Neodecanoate (Illustrative Protocol)

This protocol is a generalized procedure based on the known synthesis of glycidyl esters.

- Reaction Setup: A reaction flask equipped with a mechanical stirrer, thermometer, dropping funnel, and reflux condenser is charged with neodecanoic acid and a molar excess of

epichlorohydrin.

- Catalyst Addition: A base catalyst, such as a 50% aqueous solution of sodium hydroxide, is added dropwise to the stirred mixture while maintaining the reaction temperature.[6]
- Reaction: The reaction mixture is heated and stirred at a controlled temperature until the reaction is complete, which can be monitored by titration of the acid content.
- Work-up: The reaction mixture is cooled, and the precipitated sodium chloride is removed by filtration. The excess epichlorohydrin is removed by distillation under reduced pressure.
- Purification: The crude product can be further purified by vacuum distillation to yield the final **glycidyl neodecanoate**.[6]

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: A small drop of the liquid **glycidyl neodecanoate** is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.
- Data Acquisition: The FT-IR spectrum is recorded over a range of 4000-400 cm^{-1} .
- Data Analysis: The spectrum is analyzed for characteristic absorption bands. Key peaks to identify are the C-O-C stretching of the epoxy ring (around 915 cm^{-1} and 840 cm^{-1}) and the C=O stretching of the ester group (around 1730 cm^{-1}).

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 10-20 mg of **glycidyl neodecanoate** is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a 5 mm NMR tube.
- Data Acquisition: ^1H and ^{13}C NMR spectra are acquired on a high-resolution NMR spectrometer.
- Data Analysis:
 - ^1H NMR: The spectrum is analyzed for the characteristic signals of the glycidyl protons, which typically appear as a multiplet in the range of 2.6-3.2 ppm. The protons of the alkyl chain will appear in the upfield region (around 0.8-2.5 ppm).

- ^{13}C NMR: The spectrum will show characteristic signals for the carbons of the epoxy group (around 44 and 50 ppm) and the carbonyl carbon of the ester (around 175 ppm).

Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: A dilute solution of **glycidyl neodecanoate** is prepared in a volatile organic solvent such as hexane or ethyl acetate.[7] For quantitative analysis, an internal standard may be added.[8]
- GC-MS Parameters:
 - Injection: A small volume (typically 1 μL) of the sample is injected into the GC.
 - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) is commonly used.[9]
 - Oven Program: A temperature gradient is programmed to ensure good separation of the components.
 - Mass Spectrometer: The mass spectrometer is operated in electron ionization (EI) mode, and mass spectra are recorded over a suitable mass range (e.g., m/z 50-550).[9]
- Data Analysis: The retention time of the **glycidyl neodecanoate** peak is determined from the total ion chromatogram. The mass spectrum of the peak is then compared with a library of known spectra or analyzed for characteristic fragment ions to confirm the identity of the compound.

Applications

Glycidyl neodecanoate is primarily used as a reactive diluent in epoxy resin formulations for coatings, adhesives, and composites.[1] Its incorporation can lead to:

- Reduced viscosity of the resin system, allowing for higher filler loading and improved application properties.[4]
- Enhanced flexibility and toughness of the cured material.[1]
- Improved weatherability and chemical resistance.[4]

- Good adhesion to various substrates.[\[2\]](#)

It is also used in the synthesis of acrylic and polyester resins for high-performance coatings.[\[4\]](#)

Safety and Handling

Glycidyl neodecanoate is an industrial chemical and should be handled with appropriate safety precautions. It may cause skin and eye irritation, and sensitization.[\[5\]](#) Refer to the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

Glycidyl neodecanoate is a versatile and important chemical intermediate with a unique combination of properties derived from its glycidyl functionality and branched alkyl structure. Its role as a reactive diluent and polymer building block enables the formulation of high-performance materials with enhanced durability and application characteristics. A thorough understanding of its chemical properties and reactivity is essential for its effective utilization in research, development, and industrial applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. caloongchem.com [caloongchem.com]
- 2. caloongchem.com [caloongchem.com]
- 3. pcimag.com [pcimag.com]
- 4. nbino.com [nbino.com]
- 5. Glycidyl neodecanoate | C13H24O3 | CID 33600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. US6433217B1 - Process for the preparation of glycidylesters of branched carboxylic acids - Google Patents [patents.google.com]
- 7. uoguelph.ca [uoguelph.ca]

- 8. [benchchem.com](#) [benchchem.com]
- 9. [benchchem.com](#) [benchchem.com]
- To cite this document: BenchChem. [Glycidyl neodecanoate chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1585784#glycidyl-neodecanoate-chemical-structure-and-properties\]](https://www.benchchem.com/product/b1585784#glycidyl-neodecanoate-chemical-structure-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com